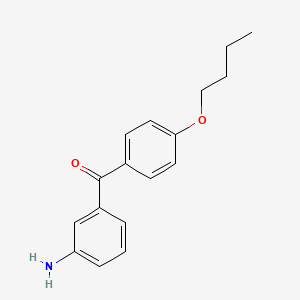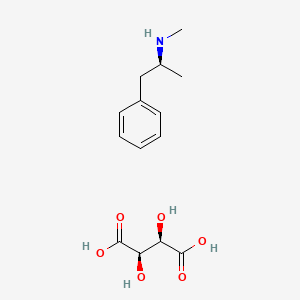
N-tert-Butyl-N-cyano-N'-(2,2,2-trifluoro-1-phenylethylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-N-cyano-N’-(2,2,2-trifluoro-1-phenylethylidene)urea is a chemical compound characterized by the presence of a tert-butyl group, a cyano group, and a trifluoromethyl group attached to a phenylethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N-cyano-N’-(2,2,2-trifluoro-1-phenylethylidene)urea typically involves the reaction of tert-butyl isocyanide with a suitable precursor containing the cyano and trifluoromethyl groups. The reaction conditions often require the use of a solvent such as dichloromethane and a base like sodium hydroxide. The reaction may also involve the use of a phase transfer catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the implementation of safety measures to handle the reactive intermediates and by-products would be crucial.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N-cyano-N’-(2,2,2-trifluoro-1-phenylethylidene)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-tert-Butyl-N-cyano-N’-(2,2,2-trifluoro-1-phenylethylidene)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-tert-Butyl-N-cyano-N’-(2,2,2-trifluoro-1-phenylethylidene)urea exerts its effects involves interactions with specific molecular targets. The cyano and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-N-cyano-N’-(2,2,2-trifluoroethylidene)urea: Similar structure but lacks the phenyl group.
N-tert-Butyl-N-cyano-N’-(2,2,2-trifluoro-1-phenylethylidene)thiourea: Contains a sulfur atom instead of oxygen in the urea moiety.
N-tert-Butyl-N-cyano-N’-(2,2,2-trifluoro-1-phenylethylidene)carbamate: Contains a carbamate group instead of the urea group.
Uniqueness
N-tert-Butyl-N-cyano-N’-(2,2,2-trifluoro-1-phenylethylidene)urea is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
CAS No. |
61705-46-2 |
|---|---|
Molecular Formula |
C14H14F3N3O |
Molecular Weight |
297.28 g/mol |
IUPAC Name |
1-tert-butyl-1-cyano-3-(2,2,2-trifluoro-1-phenylethylidene)urea |
InChI |
InChI=1S/C14H14F3N3O/c1-13(2,3)20(9-18)12(21)19-11(14(15,16)17)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
JMWLTHUGDOAGCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C#N)C(=O)N=C(C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B14563127.png)

![({[1-(3,4-Dichlorophenyl)-4-ethoxybutylidene]amino}oxy)acetonitrile](/img/structure/B14563137.png)
![N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-phenylalanine iodide](/img/structure/B14563140.png)


![(6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,7]naphthyridin-6(5H)-one](/img/structure/B14563156.png)
![2,4-Bis[(2-chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14563173.png)


![2,9,10-Trimethoxy-6H-[1]benzopyrano[4,3-b]quinoline](/img/structure/B14563193.png)


